LSN3160440

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

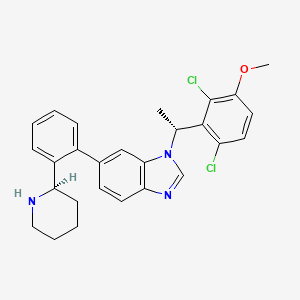

Molecular Formula |

C27H27Cl2N3O |

|---|---|

Molecular Weight |

480.4 g/mol |

IUPAC Name |

1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-[2-[(2R)-piperidin-2-yl]phenyl]benzimidazole |

InChI |

InChI=1S/C27H27Cl2N3O/c1-17(26-21(28)11-13-25(33-2)27(26)29)32-16-31-23-12-10-18(15-24(23)32)19-7-3-4-8-20(19)22-9-5-6-14-30-22/h3-4,7-8,10-13,15-17,22,30H,5-6,9,14H2,1-2H3/t17-,22-/m1/s1 |

InChI Key |

YFCMSHPEVDOMQA-VGOFRKELSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)OC)Cl)N2C=NC3=C2C=C(C=C3)C4=CC=CC=C4[C@H]5CCCCN5 |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)OC)Cl)N2C=NC3=C2C=C(C=C3)C4=CC=CC=C4C5CCCCN5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of LSN3160440: A Molecular Glue for the GLP-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LSN3160440 is a novel small molecule that acts as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1] Its unique mechanism of action classifies it as a "molecular glue," a protein-protein interaction stabilizer. This compound facilitates the binding of the inactive endogenous metabolite, GLP-1(9-36)NH2, to the GLP-1R, effectively converting this weak partial agonist into a full agonist.[2][3] This modulation enhances downstream signaling pathways, leading to glucose-dependent insulin secretion.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its binding characteristics, signaling pathways, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: A Molecular Glue

This compound functions as a positive allosteric modulator by stabilizing the interaction between GLP-1(9-36)NH2 and the GLP-1R.[2] This is a departure from traditional PAMs that simply enhance the affinity or efficacy of an already active ligand. Instead, this compound imparts significant activity to an otherwise largely inactive metabolite.[4]

Binding Site and Interactions:

Cryo-electron microscopy studies have revealed that this compound binds to a distinct allosteric site on the GLP-1R, located at the interface of the first and second transmembrane helices (TM1 and TM2).[1] This strategic positioning allows it to interact with both the receptor and the bound GLP-1(9-36)NH2 peptide. The benzimidazole group of this compound engages in several key interactions with the GLP-1R, including:

-

Van der Waals contacts with Leu142[1]

-

π-π stacking with Tyr145[1]

-

Frequent water bridging with Lys202[1]

These interactions stabilize a conformation of the receptor that is favorable for G-protein coupling and subsequent signaling.

Quantitative Data

The modulatory effects of this compound on the binding and potency of GLP-1(9-36) have been quantified through various in vitro assays.

| Parameter | Value | Description | Reference |

| KB | 5.7 µM | The equilibrium dissociation constant of this compound for the GLP-1R, as determined by Schild analysis. This value indicates the concentration of this compound required to shift the agonist concentration-response curve by a factor of two. | [5] |

| α | 407 | The cooperativity factor from Schild analysis, indicating that this compound increases the affinity of GLP-1(9-36) for the GLP-1R by 407-fold. | [5] |

| Potency Shift | ~1500-fold | This compound has been shown to shift the potency of GLP-1(9-36) by approximately 1500-fold, transforming it from a weak partial agonist to a full agonist. | [6] |

Signaling Pathways

The binding of the this compound-GLP-1(9-36)-GLP-1R complex initiates a canonical G-protein coupled receptor (GPCR) signaling cascade.

The primary signaling pathway initiated by the activated GLP-1R complex involves the activation of the Gαs subunit of the heterotrimeric G-protein.[2] This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets involved in promoting the exocytosis of insulin-containing vesicles, ultimately resulting in glucose-dependent insulin secretion.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

cAMP Accumulation Assay

This assay quantifies the production of intracellular cAMP in response to GLP-1R activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for this measurement.[7]

Protocol:

-

Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in a suitable medium (e.g., DMEM with 10% FBS).

-

Cell Plating: Cells are harvested and seeded into 384-well white plates at a density of approximately 2,000-5,000 cells per well and incubated overnight.

-

Compound Preparation: A dilution series of GLP-1(9-36) is prepared in assay buffer. This compound is prepared at a fixed concentration.

-

Treatment: The culture medium is removed, and cells are incubated with the prepared compounds (this compound and GLP-1(9-36) dilutions) for 30-60 minutes at room temperature.

-

Lysis and Detection: A lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) is added to each well.

-

Signal Measurement: After a further incubation period (typically 60 minutes) at room temperature, the HTRF signal is read on a compatible plate reader. The ratio of the fluorescence at 665 nm (acceptor) and 620 nm (donor) is calculated.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the experimental wells are interpolated from this curve. EC50 values are then calculated by fitting the concentration-response data to a four-parameter logistic equation.[7]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the amount of insulin secreted from pancreatic islets in response to glucose stimulation, in the presence and absence of this compound and GLP-1(9-36).[8][9]

Protocol:

-

Islet Isolation: Pancreatic islets are isolated from mice using collagenase digestion followed by density gradient centrifugation.

-

Islet Culture: Isolated islets are cultured overnight in a suitable medium to allow for recovery.

-

Pre-incubation: Islets are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.[8]

-

Stimulation: The pre-incubation buffer is replaced with fresh KRB buffer containing either low (2.8 mM) or high (e.g., 16.7 mM) glucose concentrations.[8] Test conditions include the addition of this compound and/or GLP-1(9-36) to the high glucose buffer.

-

Incubation: The islets are incubated for a defined period (e.g., 60 minutes) at 37°C.

-

Supernatant Collection: After incubation, the supernatant is collected from each well.

-

Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Insulin secretion in response to high glucose is compared between the different treatment groups. The results are often expressed as a stimulation index (insulin secreted at high glucose / insulin secreted at low glucose).

Conclusion

This compound represents a significant advancement in the field of GLP-1R modulation. Its "molecular glue" mechanism, which empowers the inactive metabolite GLP-1(9-36) to become a potent agonist, offers a novel therapeutic strategy. The in-depth understanding of its binding, signaling, and functional effects, as detailed in this guide, provides a solid foundation for further research and development of this and similar allosteric modulators for the treatment of type 2 diabetes and other metabolic disorders.

References

- 1. Structural insights into probe-dependent positive allosterism of the GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GLP1R PAM virtual screen. This compound Analogs. [doctortarget.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ww.w.bindingdb.org [ww.w.bindingdb.org]

- 8. Static insulin secretion analysis of isolated islets [protocols.io]

- 9. researchgate.net [researchgate.net]

LSN3160440: A Molecular Glue for the Glucagon-Like Peptide-1 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LSN3160440 is a novel, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), a pivotal target in the management of type 2 diabetes. Functioning as a "molecular glue," this compound stabilizes the interaction between the inactive metabolite of GLP-1, GLP-1(9-36)NH2, and the GLP-1R. This distinctive mechanism of action effectively transforms an inactive endogenous peptide into a full agonist, culminating in augmented glucose-dependent insulin secretion. This document furnishes a comprehensive technical overview of this compound, encompassing its mechanism of action, pivotal experimental data, and meticulous protocols for its characterization.

Introduction

The glucagon-like peptide-1 (GLP-1) receptor is a well-validated therapeutic target for type 2 diabetes. The endogenous GLP-1(7-36)NH2 is a potent incretin hormone that stimulates insulin secretion in a glucose-dependent manner. However, its therapeutic utility is hampered by its rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) into the inactive form, GLP-1(9-36)NH2. This compound embodies a novel therapeutic paradigm by allosterically modulating the GLP-1R to recognize and be activated by the abundant, yet inert, GLP-1(9-36)NH2. This document delineates the preclinical pharmacology of this compound.

Mechanism of Action

This compound functions as a protein-protein interaction stabilizer. It engages a site on the GLP-1R that is topographically distinct from the orthosteric binding site of GLP-1. This binding event instigates a conformational rearrangement in the receptor, thereby heightening its affinity for GLP-1(9-36)NH2. By stabilizing the binding of this otherwise inactive peptide, this compound effectively "glues" it to the receptor, fostering an active conformation and initiating downstream signaling cascades.

Structural investigations employing cryo-electron microscopy (cryo-EM) have elucidated that this compound binds within a pocket in the transmembrane domain of the GLP-1R, at the interface of transmembrane helices 1 and 2. This strategic positioning enables it to interact with both the receptor and the bound peptide, thereby facilitating the stabilization of the active state complex.

Caption: Mechanism of action of this compound as a molecular glue.

Quantitative Data

The ensuing tables encapsulate the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Assay | Ligand | This compound Concentration | Value (nM) | Reference |

| Ki | Radioligand Displacement ([125I]GLP-1(7-36)) | GLP-1(7-36) | 0 µM | 0.24 (s.e.m. 0.02) | |

| Ki | Radioligand Displacement ([125I]GLP-1(7-36)) | GLP-1(7-36) | 10 µM | 0.17 (s.e.m. 0.01) | |

| Ki | Radioligand Displacement ([125I]GLP-1(7-36)) | Oxyntomodulin | 0 µM | 130 (s.e.m. 10) | |

| Ki | Radioligand Displacement ([125I]GLP-1(7-36)) | Oxyntomodulin | 10 µM | 32 (s.e.m. 3) | |

| Ki | Radioligand Displacement ([125I]GLP-1(7-36)) | GLP-1(9-36) | 0 µM | 105 (s.e.m. 9) | |

| Ki | Radioligand Displacement ([125I]GLP-1(7-36)) | GLP-1(9-36) | 10 µM | 0.77 (s.e.m. 0.02) |

Table 2: In Vivo Activity of this compound in Wistar Rats

| Treatment Group | Dose | Peak Plasma Insulin (µU/mL) |

| Vehicle | - | ~25 |

| GLP-1(7-36) | 3 nmol/kg | ~120 |

| This compound | 5 mg/kg | ~30 |

| GLP-1(9-36) | 50 nmol/kg | ~40 |

| This compound + GLP-1(9-36) | 5 mg/kg + 50 nmol/kg | ~110 |

Data are approximate values estimated from graphical representations in the cited literature and are intended for comparative purposes.

Experimental Protocols

cAMP Accumulation Assay

This protocol is devised to quantify the potentiation of GLP-1(9-36)-induced cAMP production by this compound in cells expressing the human GLP-1R.

Materials:

-

HEK293 or FlpIn-CHO cells stably expressing human GLP-1R

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Stimulation buffer: Phenol-free DMEM containing 0.1% (w/v) BSA and 1 mM 3-isobutyl-1-methylxanthine (IBMX)

-

GLP-1(9-36)NH2

-

This compound

-

cAMP assay kit (e.g., LANCE Ultra cAMP kit)

-

384-well white opaque plates

Procedure:

-

Seed GLP-1R expressing cells into 384-well plates and culture overnight.

-

On the day of the assay, replace the growth medium with stimulation buffer and incubate for 1 hour at 37°C.

-

Prepare serial dilutions of GLP-1(9-36) and fixed concentrations of this compound in stimulation buffer.

-

Add the test compounds to the cells and incubate for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data are typically normalized to the response of a saturating concentration of GLP-1(7-36).

Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Mouse Islets

This protocol measures the effect of this compound on insulin secretion from primary mouse pancreatic islets in response to glucose.

Materials:

-

Male C57BL/6J mice

-

Collagenase P

-

RPMI-1640 medium

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low (2.8 mM) and high (11.2 mM or 16.7 mM) glucose concentrations

-

GLP-1(9-36)NH2

-

This compound

-

Insulin ELISA kit

Procedure:

-

Islet Isolation: Isolate pancreatic islets from mice by collagenase digestion of the pancreas.

-

Culture the isolated islets overnight in RPMI-1640 medium.

-

Pre-incubation: Pre-incubate islets in KRBB with low glucose for 1 hour.

-

Stimulation: Transfer groups of islets (e.g., 3 islets per well) into fresh KRBB containing low or high glucose, with or without test compounds (GLP-1(9-36), this compound, or a combination).

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant and measure the insulin concentration using an ELISA kit.

-

Normalize insulin secretion to the total insulin content of the islets.

Radioligand Displacement Assay

This assay is employed to ascertain the effect of this compound on the binding affinity of various peptides to the GLP-1R.

Materials:

-

Membranes from cells expressing human GLP-1R

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Radioligand (e.g., [125I]GLP-1(7-36) or [125I]Exendin(9-39))

-

Unlabeled competitor peptides (GLP-1(7-36), GLP-1(9-36), Oxyntomodulin)

-

This compound

-

Glass fiber filter plates

-

Scintillation counter

Procedure:

-

In a 96-well plate, combine cell membranes (e.g., 20 µg protein), radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor peptide.

-

For cooperativity experiments, include a fixed concentration of this compound in the reaction mixture.

-

Incubate at room temperature for 1-2 hours to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filter plates.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 values for the competitor peptides and calculate the Ki values.

Visualizing Experimental Workflows

In Vitro cAMP Assay Workflow

Caption: Workflow for the in vitro cAMP accumulation assay.

Glucose-Stimulated Insulin Secretion (GSIS) Workflow

Caption: Workflow for the ex vivo glucose-stimulated insulin secretion assay.

LSN3160440: A Positive Allosteric Modulator of the GLP-1 Receptor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSN3160440 is a novel, small-molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity. This document provides an in-depth technical overview of this compound, focusing on its unique mechanism of action, pharmacological properties, and the experimental methodologies used in its characterization. This compound acts as a "molecular glue," stabilizing the interaction between the GLP-1R and its endogenous, proteolytically processed ligand, GLP-1(9-36).[1][2] This potentiation of a weakly active metabolite into a full agonist represents a novel therapeutic strategy. The modulator binds to a distinct allosteric site on the receptor, located at the interface of the first and second transmembrane helices.[1][2]

Mechanism of Action: The "Molecular Glue" Hypothesis

This compound exhibits a unique mechanism of action by functioning as a protein-protein interaction stabilizer. It binds to a pocket on the GLP-1R that allows it to simultaneously interact with both the receptor and the bound, otherwise weakly active, GLP-1(9-36) peptide.[1] This ternary complex formation stabilizes an active conformation of the receptor, leading to enhanced downstream signaling. This "molecular glue" effect is highly specific for GLP-1(9-36) and is not observed with the full-length GLP-1(7-36) or other endogenous ligands like oxyntomodulin.[3]

References

- 1. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into probe-dependent positive allosterism of the GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GLP1R PAM virtual screen. This compound Analogs. [doctortarget.com]

LSN3160440: A Molecular Glue for the GLP-1 Receptor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LSN3160440 is a novel small molecule that acts as a molecular glue, uniquely stabilizing the interaction between the glucagon-like peptide-1 receptor (GLP-1R) and its inactive metabolite, GLP-1(9-36).[1][2][3] This positive allosteric modulator (PAM) effectively converts GLP-1(9-36) from a weak partial agonist into a full agonist, thereby potentiating the endogenous GLP-1 signaling pathway.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, binding characteristics, and effects on downstream signaling. Detailed protocols for key in vitro and in vivo assays are provided to facilitate further research and development of this and similar molecules.

Introduction

The glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity. Agonists of this receptor mimic the effects of the endogenous incretin hormone GLP-1, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, delayed gastric emptying, and reduced appetite. However, the therapeutic utility of native GLP-1 is limited by its short half-life, as it is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4) into the inactive metabolite GLP-1(9-36).

This compound represents a groundbreaking approach to GLP-1R modulation. Instead of directly activating the receptor, it functions as a "molecular glue" to rescue the activity of the abundant, yet inactive, GLP-1(9-36) metabolite.[2][4] This mechanism of action offers the potential for a more physiological and sustained potentiation of the GLP-1 system.

Mechanism of Action

This compound is a positive allosteric modulator that exhibits uncompetitive pharmacology.[4] It binds to a distinct allosteric site on the GLP-1R, located at the extracellular interface of transmembrane helices (TM) 1 and 2.[1][2][5] This binding event is not sufficient for receptor activation on its own. Instead, this compound stabilizes the binding of GLP-1(9-36) to the orthosteric site of the GLP-1R, forming a stable ternary complex.[3] This cooperative binding significantly increases the affinity and efficacy of GLP-1(9-36), effectively converting it into a full agonist.[1][3]

dot

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro pharmacological assays.

Table 1: Binding Affinity and Cooperativity

| Parameter | Value | Assay | Reference |

| KB | 5.7 µM | Schild Analysis (Radioligand Binding) | [3] |

| α | 407 | Schild Analysis (Radioligand Binding) | [3] |

| pKB | 5.14 (± 0.2) | Schild Analysis (Radioligand Binding) | [3] |

| log α | 2.64 (± 0.4) | Schild Analysis (Radioligand Binding) | [3] |

Table 2: Functional Potentiation of GLP-1(9-36)

| Parameter | Condition | Fold Shift in Potency | Reference |

| EC50 | GLP-1(9-36) + this compound | ~1500 | [3] |

Table 3: Selectivity Profile

| Target Class | Number Tested | Activity | Reference |

| Kinases (including MET) | 34 | Selective | [1] |

| GPCRs | 261 | Selective | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This protocol is for determining the binding affinity and cooperativity of this compound at the GLP-1R.

Materials:

-

CHO cells stably expressing the human GLP-1R (CHO-GLP-1R).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [125I]GLP-1(7-36).

-

Unlabeled competitor: GLP-1(9-36).

-

Test compound: this compound.

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Culture CHO-GLP-1R cells to confluency.

-

Harvest cells and homogenize in ice-cold binding buffer.

-

Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of [125I]GLP-1(7-36) (e.g., at its Kd value).

-

Add increasing concentrations of unlabeled GLP-1(9-36) in the absence or presence of fixed concentrations of this compound.

-

To determine non-specific binding, add a high concentration of unlabeled GLP-1(7-36) (e.g., 1 µM).

-

Add 50 µg of CHO-GLP-1R cell membranes to each well.

-

Incubate at room temperature for 90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the reaction mixture through the pre-soaked glass fiber filters.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 values for GLP-1(9-36) at each concentration of this compound.

-

Perform a Schild analysis to determine the KB and α values for this compound.

-

dot

cAMP Accumulation Assay

This protocol measures the functional potentiation of GLP-1(9-36) by this compound through the Gαs signaling pathway.

Materials:

-

HEK293 cells transiently or stably expressing the human GLP-1R.

-

Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX.

-

GLP-1(9-36).

-

This compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cell Seeding:

-

Seed GLP-1R expressing cells into a 96-well plate and culture overnight.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Add increasing concentrations of GLP-1(9-36) in the absence or presence of a fixed concentration of this compound.

-

Incubate at 37°C for 30 minutes.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

-

Data Analysis:

-

Generate dose-response curves for GLP-1(9-36) with and without this compound.

-

Calculate the EC50 values and maximal response (Emax) to determine the potentiation effect.

-

dot

ERK1/2 Phosphorylation Assay

This protocol assesses the activation of the MAPK/ERK signaling pathway downstream of GLP-1R.

Materials:

-

HEK293 or CHO cells expressing the GLP-1R.

-

Serum-free medium.

-

Lysis buffer.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture and Starvation:

-

Culture cells to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to the experiment.

-

-

Stimulation:

-

Treat the cells with GLP-1(9-36) and/or this compound for various time points (e.g., 5, 10, 15, 30 minutes).

-

-

Lysis and Western Blotting:

-

Lyse the cells and collect the protein lysates.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with the anti-phospho-ERK1/2 antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.

-

-

Data Analysis:

-

Quantify the band intensities and calculate the ratio of phospho-ERK1/2 to total-ERK1/2.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol evaluates the in vivo efficacy of this compound in improving glucose tolerance.

Materials:

-

Male C57BL/6 mice.

-

Glucose solution (2 g/kg).

-

This compound and GLP-1(9-36) formulations for oral or intraperitoneal administration.

-

Glucometer and test strips.

Procedure:

-

Fasting:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

-

Dosing:

-

Administer this compound and GLP-1(9-36) (or vehicle control) to the mice via the desired route (e.g., oral gavage).

-

-

Glucose Challenge:

-

After a specified pre-treatment time (e.g., 30 minutes), administer a glucose bolus (2 g/kg) via oral gavage.

-

-

Blood Glucose Measurement:

-

Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

-

Data Analysis:

-

Plot the blood glucose levels over time.

-

Calculate the area under the curve (AUC) for the glucose excursion.

-

Compare the AUC values between the treatment and control groups.

-

dot

References

- 1. GLP1R PAM virtual screen. This compound Analogs. [doctortarget.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. GLP-1 Receptor Agonists | Encyclopedia MDPI [encyclopedia.pub]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to LSN3160440 (CAS 2765539-59-9): A Novel GLP-1 Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

LSN3160440 is a novel, potent, and selective positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R). It functions as a "molecular glue," stabilizing the interaction between the GLP-1R and its inactive metabolite, GLP-1(9-36)NH2. This unique mechanism of action effectively transforms the weak partial agonist into a full agonist, leading to glucose-dependent insulin secretion. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key in vitro and in vivo data, and detailed experimental protocols for its characterization.

Chemical Properties and Identification

This compound is a small molecule with the following identifiers and properties:

| Property | Value |

| IUPAC Name | 1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-[2-[(2R)-piperidin-2-yl]phenyl]-1H-benzimidazole |

| CAS Number | 2765539-59-9 |

| Molecular Formula | C27H27Cl2N3O |

| Molecular Weight | 480.43 g/mol |

| Synonyms | LSN-3160440 |

Mechanism of Action: A "Molecular Glue" for the GLP-1 Receptor

This compound represents a novel paradigm in G protein-coupled receptor (GPCR) pharmacology. It acts as a positive allosteric modulator that enhances the affinity and efficacy of the endogenous, inactive metabolite GLP-1(9-36)NH2 at the GLP-1R.[1][2] Its mechanism is unique in that it functions as a "molecular glue," binding to a site topographically distinct from the orthosteric ligand binding pocket and simultaneously interacting with both the receptor and the peptide ligand.[1][2]

Cryo-electron microscopy studies have revealed that this compound binds within a pocket at the interface of transmembrane helices (TM) 1 and 2 of the GLP-1R.[1] This binding stabilizes a conformation of the receptor that is favorable for the binding and activation by GLP-1(9-36)NH2. The 2,6-dichloro-3-methoxyphenyl moiety of this compound forms van der Waals contacts with the GLP-1 peptide, while the benzimidazole core interacts with the GLP-1R through van der Waals forces and π-π stacking.[1] This ternary complex of GLP-1R, GLP-1(9-36)NH2, and this compound leads to the activation of downstream signaling pathways, primarily through Gs protein coupling and subsequent cyclic AMP (cAMP) production, ultimately resulting in glucose-dependent insulin secretion.[1][2]

Quantitative In Vitro Data

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: Potentiation of GLP-1(9-36)NH2-induced cAMP Accumulation [3]

| This compound Concentration | GLP-1(9-36)NH2 EC50 (nM) | % Max Response (relative to GLP-1(7-36)NH2) |

| 0 µM | >1000 | ~5% |

| 1 µM | 110 | ~80% |

| 3 µM | 35 | ~95% |

| 10 µM | 10 | ~100% |

| 30 µM | 5 | ~100% |

Table 2: Radioligand Binding Affinity (Ki values) [3]

| Ligand | Condition | Ki (nM) (s.e.m.) |

| GLP-1(7-36)NH2 | - | 0.24 (0.02) |

| GLP-1(7-36)NH2 | + 10 µM this compound | 0.17 (0.01) |

| Oxyntomodulin (OXM) | - | 130 (10) |

| Oxyntomodulin (OXM) | + 10 µM this compound | 32 (3) |

| GLP-1(9-36)NH2 | - | 105 (9) |

| GLP-1(9-36)NH2 | + 10 µM this compound | 0.77 (0.02) |

Key In Vivo Data

In vivo studies in Wistar rats have demonstrated that the combination of this compound and GLP-1(9-36)NH2 significantly enhances glucose-stimulated insulin secretion to levels comparable to the active form, GLP-1(7-36)NH2.[4]

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize this compound, based on the methodologies described in Bueno et al., 2020.

cAMP Accumulation Assay

Objective: To measure the potentiation of GLP-1 peptide-induced intracellular cAMP production by this compound.

Materials:

-

HEK293 or CHO cells stably expressing the human GLP-1 receptor.

-

Cell culture medium (e.g., DMEM) with supplements.

-

Assay buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4.

-

3-isobutyl-1-methylxanthine (IBMX).

-

This compound.

-

GLP-1(9-36)NH2, GLP-1(7-36)NH2, and other peptides of interest.

-

cAMP detection kit (e.g., HTRF-based).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed GLP-1R expressing cells into 96-well plates at an appropriate density and incubate overnight.

-

Assay Preparation: On the day of the assay, aspirate the culture medium and replace it with assay buffer.

-

Pre-incubation: Add this compound at various fixed concentrations to the wells. Also, add a phosphodiesterase inhibitor such as IBMX (typically 500 µM) to prevent cAMP degradation. Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stimulation: Add varying concentrations of GLP-1 peptides to the wells.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the concentration-response curves and determine the EC50 values for the GLP-1 peptides in the presence and absence of this compound.

Radioligand Displacement Binding Assay

Objective: To determine the effect of this compound on the binding affinity of GLP-1 peptides to the GLP-1R.

Materials:

-

Membranes from cells expressing the GLP-1 receptor.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Radioligand (e.g., [¹²⁵I]GLP-1(7-36)NH2).

-

Unlabeled GLP-1 peptides (competitors).

-

This compound.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled competitor peptide.

-

Modulator Addition: For cooperativity experiments, add varying fixed concentrations of this compound to the assay wells.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Detection: Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the displacement curves and calculate the IC50 values. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) from Mouse Islets

Objective: To assess the effect of this compound on insulin secretion from isolated pancreatic islets in response to glucose.

Materials:

-

Isolated mouse pancreatic islets.

-

Krebs-Ringer Bicarbonate Buffer (KRBB) containing 0.1% BSA, supplemented with low (2.8 mM) and high (11.2 mM or 16.7 mM) glucose.

-

This compound.

-

GLP-1 peptides.

-

Insulin ELISA kit.

Procedure:

-

Islet Isolation: Isolate pancreatic islets from mice using collagenase digestion.

-

Pre-incubation: Pre-incubate the islets in KRBB with low glucose for 1-2 hours at 37°C.

-

Stimulation: Transfer groups of islets to fresh KRBB containing low or high glucose, with or without this compound and/or GLP-1 peptides.

-

Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit.

-

Data Analysis: Normalize insulin secretion to the islet number or protein content and compare the effects of the different treatment conditions.

Conclusion

This compound is a pioneering example of a "molecular glue" that positively modulates a GPCR. Its unique ability to potentiate the activity of an inactive endogenous metabolite of GLP-1 opens up new avenues for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar allosteric modulators.

References

The Emergence of a Molecular Glue: A Technical Guide to the Discovery and Development of LSN3160440

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of LSN3160440, a novel positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). This compound represents a significant advancement in the field of G protein-coupled receptor (GPCR) pharmacology, acting as a "molecular glue" to stabilize the active conformation of the receptor in the presence of its inactive metabolite, GLP-1(9-36). This document details the compound's discovery, mechanism of action, and preclinical characterization, presenting key data in structured tables and visualizing complex pathways and workflows.

Executive Summary

This compound is a first-in-class small molecule that potentiates the activity of the endogenous, inactive GLP-1 metabolite, GLP-1(9-36), effectively converting it into a full agonist at the GLP-1R. The discovery of this compound originated from a high-throughput screen that identified a MET kinase inhibitor as a weak GLP-1R potentiator. Subsequent structure-activity relationship (SAR) optimization led to the development of this compound. This molecule uniquely functions by simultaneously interacting with both the GLP-1R and the bound peptide, stabilizing a protein-protein interaction that enhances downstream signaling. Preclinical studies have demonstrated its ability to increase glucose-dependent insulin secretion in vitro and in vivo. While extensive in vitro and in vivo efficacy data are available, specific preclinical pharmacokinetic (ADME) data for this compound have not been publicly disclosed.

Discovery and Optimization

The journey to this compound began with a high-throughput screening campaign aimed at identifying small molecule potentiators of the GLP-1R. This screen identified a known MET kinase inhibitor as a modest hit.[1] This initial finding provided a critical starting point for a focused medicinal chemistry effort centered on SAR optimization. Through iterative modifications of the initial scaffold, researchers enhanced the compound's potency and selectivity for the GLP-1R, ultimately leading to the discovery of this compound.[1]

Mechanism of Action: A "Molecular Glue"

This compound exhibits a novel mechanism of action, functioning as a "molecular glue" that stabilizes the interaction between the GLP-1R and its otherwise inactive metabolite, GLP-1(9-36).[2][3] Cryo-electron microscopy studies have revealed that this compound binds to a site on the GLP-1R at the interface of transmembrane helices 1 and 2.[1] From this position, it makes simultaneous contact with both the receptor and the bound GLP-1(9-36) peptide.[1] This ternary complex stabilizes the active conformation of the GLP-1R, leading to enhanced G-protein coupling and subsequent downstream signaling, primarily through the cAMP pathway.[1][2]

In Vitro Characterization

Binding Affinity

Competitive radioligand binding assays were conducted to determine the effect of this compound on the binding of various GLP-1R ligands. The results demonstrate that this compound significantly enhances the binding affinity of GLP-1(9-36) to the GLP-1R.

| Ligand | Condition | Ki (nM) (s.e.m.) |

| GLP-1(7-36) | Without this compound | 0.24 (0.02) |

| GLP-1(7-36) | With 10 µM this compound | 0.17 (0.01) |

| Oxyntomodulin | Without this compound | 130 (10) |

| Oxyntomodulin | With 10 µM this compound | 32 (3) |

| GLP-1(9-36) | Without this compound | 105 (9) |

| GLP-1(9-36) | With 10 µM this compound | 0.77 (0.02) |

| Data from Bueno et al., 2020[2] |

Functional Activity: cAMP Accumulation

The functional consequence of this compound's binding was assessed through cAMP accumulation assays in HEK293 cells expressing the human GLP-1R. This compound demonstrated a dose-dependent potentiation of GLP-1(9-36)-mediated cAMP production, effectively converting the inactive metabolite into a full agonist. While specific EC50 values for the potentiation of GLP-1(9-36) by this compound are not explicitly stated in the primary literature, graphical data indicates a significant leftward shift and an increase in the maximal efficacy of the GLP-1(9-36) dose-response curve in the presence of this compound.

In Vivo Efficacy

The in vivo effects of this compound were evaluated in Wistar rats. In an intravenous glucose tolerance test (IVGTT), the co-administration of this compound with GLP-1(9-36) resulted in a significant increase in glucose-dependent insulin secretion, comparable to the effect observed with the active form, GLP-1(7-36).[1]

Preclinical Pharmacokinetics

Extensive searches for publicly available preclinical pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound did not yield specific information regarding its oral bioavailability, half-life, or clearance in preclinical species. However, a successor compound, LSN3318839, was developed with optimized pharmacokinetic properties, suggesting that this compound may have had limitations in this regard.

Experimental Protocols

Competitive Radioligand Binding Assay

-

Cell Membranes: Membranes were prepared from HEK293 cells stably expressing the human GLP-1R.

-

Radioligand: [¹²⁵I]GLP-1(7-36) was used as the radioligand.

-

Assay Buffer: A suitable buffer containing protease inhibitors was used.

-

Procedure: A fixed concentration of radioligand was incubated with cell membranes in the presence of increasing concentrations of unlabeled competitor peptides (GLP-1(7-36), Oxyntomodulin, GLP-1(9-36)) with or without a fixed concentration of this compound (e.g., 10 µM).

-

Detection: Bound radioactivity was separated from free radioactivity by filtration and quantified using a gamma counter.

-

Data Analysis: Ki values were calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

-

Cell Line: HEK293 cells stably expressing the human GLP-1R were used.

-

Assay Principle: A competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE, was likely employed to measure intracellular cAMP levels.

-

Procedure: Cells were incubated with various concentrations of GLP-1(9-36) in the presence of fixed concentrations of this compound or vehicle.

-

Lysis and Detection: After incubation, cells were lysed, and the cAMP concentration in the lysate was determined using the detection kit reagents.

-

Data Analysis: Dose-response curves were generated, and EC50 values were calculated to determine the potency of GLP-1(9-36) under different conditions.

In Vivo Intravenous Glucose Tolerance Test (IVGTT)

-

Animal Model: Male Wistar rats were used.

-

Procedure:

-

Animals were fasted overnight.

-

Anesthesia was administered.

-

A baseline blood sample was collected.

-

This compound and/or GLP-1 peptides were administered intravenously.

-

A glucose bolus (e.g., 0.5 g/kg) was administered intravenously.

-

Blood samples were collected at various time points post-glucose administration.

-

-

Analysis: Plasma glucose and insulin levels were measured to assess glucose tolerance and insulin secretion.

Conclusion

This compound represents a landmark in the discovery of small molecule modulators of GPCRs. Its unique "molecular glue" mechanism of action, which allosterically potentiates an inactive endogenous peptide, opens new avenues for therapeutic intervention. The preclinical data available demonstrate its potential to modulate the GLP-1R signaling pathway and influence glucose homeostasis. While the lack of publicly available pharmacokinetic data for this compound limits a complete preclinical assessment, its discovery and characterization have provided a valuable proof-of-concept for this novel pharmacological approach and have paved the way for the development of orally bioavailable GLP-1R modulators.

References

LSN3160440: A Technical Guide to its Role in Glucose-Dependent Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LSN3160440, a novel positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R). We will explore its mechanism of action, present quantitative data on its efficacy, detail the experimental protocols used for its characterization, and visualize the key signaling pathways and experimental workflows.

Core Mechanism of Action: A "Molecular Glue" for the GLP-1 Receptor

This compound represents an innovative therapeutic strategy by acting as a "molecular glue" for the GLP-1R.[1][2] It is a positive allosteric modulator that enhances the binding affinity and efficacy of the inactive metabolite of GLP-1, GLP-1(9-36), for the GLP-1R.[1][2][3] This unique mechanism of action transforms the otherwise weak partial agonist, GLP-1(9-36), into a full agonist, thereby potentiating glucose-dependent insulin secretion.[4]

The compound binds to a site within the transmembrane helical bundle of the GLP-1R, at the interface of TM1 and TM2.[1][5] This binding stabilizes an active conformation of the receptor, facilitating a productive interaction with GLP-1(9-36).[5] This potentiation is highly specific to GLP-1(9-36) and is not observed with the full-length, active form of GLP-1 (GLP-1(7-36)) or with oxyntomodulin.[1] The insulinotropic effect of the this compound and GLP-1(9-36) combination is strictly dependent on the presence of glucose and the GLP-1R.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data on the pharmacological effects of this compound.

Table 1: In Vitro Potentiation of GLP-1(9-36) by this compound in a cAMP Assay

| Parameter | Value |

| This compound KB | 5.7 µM |

| α (cooperativity factor) | 407 |

Data derived from a modified Schild plot analysis of [¹²⁵I]GLP-1(7-36) displacement by GLP-1(9-36) in the presence of this compound. The KB represents the equilibrium dissociation constant of this compound, and α represents the fold-increase in the affinity of GLP-1(9-36) in the presence of a saturating concentration of this compound.[4]

Table 2: Glucose-Dependent Insulin Secretion from Isolated Mouse Islets

| Treatment | Insulin Secretion (at 11.2 mM Glucose) | Insulin Secretion (at 2.8 mM Glucose) |

| Vehicle | Baseline | Baseline |

| GLP-1(7-36) | Significantly Increased | No Significant Change |

| GLP-1(9-36) | No Significant Change | No Significant Change |

| This compound | No Significant Change | No Significant Change |

| GLP-1(9-36) + this compound | Significantly Increased (comparable to GLP-1(7-36)) | No Significant Change |

This table provides a qualitative summary of the findings. Specific quantitative values for insulin concentration were not available in the provided search results.

Table 3: In Vivo Effects in Wistar Rats

| Treatment Group | Effect on Plasma Insulin |

| Vehicle | Baseline |

| GLP-1(7-36) (3 nmol/kg) | Significant Increase |

| This compound (5 mg/kg) | No Significant Change |

| GLP-1(9-36) (50 nmol/kg) | No Significant Change |

| This compound (5 mg/kg) + GLP-1(9-36) (50 nmol/kg) | Significant Increase (similar to GLP-1(7-36)) |

This table provides a qualitative summary of the in vivo findings. Specific quantitative values for plasma insulin concentration over time were not available in the provided search results.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro cAMP Accumulation Assay

This assay is used to determine the ability of this compound to potentiate GLP-1(9-36)-mediated signaling through the GLP-1R.

-

Cell Culture: HEK293 cells stably expressing the human GLP-1R are cultured in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

-

Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.

-

Compound Treatment: Cells are washed and incubated in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for a brief period.

-

Agonist and Modulator Addition: Cells are then treated with varying concentrations of GLP-1(9-36) in the presence or absence of different concentrations of this compound. A known GLP-1R agonist like GLP-1(7-37) is used as a positive control.

-

Incubation: The plates are incubated at 37°C for 30 minutes.

-

cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay kit, such as a HTRF-based assay.

-

Data Analysis: EC50 values for GLP-1(9-36) at each concentration of this compound are calculated using a four-parameter logistic equation.

Islet Isolation and Glucose-Stimulated Insulin Secretion (GSIS) Assay

This ex vivo assay assesses the direct effect of this compound on insulin secretion from pancreatic islets.

-

Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6) by collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Islet Culture: Isolated islets are cultured overnight in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

-

GSIS Protocol:

-

Islets are pre-incubated for 1 hour in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

-

Groups of islets are then incubated for 1 hour in KRB buffer with either low (2.8 mM) or high (11.2 mM) glucose concentrations.

-

Test conditions include vehicle, GLP-1(7-36), GLP-1(9-36), this compound alone, and the combination of GLP-1(9-36) and this compound.

-

-

Insulin Measurement: The supernatant from each condition is collected, and the insulin concentration is determined using an ELISA kit.

-

Data Analysis: Insulin secretion is normalized to the islet number or total protein content. Statistical significance between groups is determined using ANOVA.

In Vivo Glucose Tolerance Test in Rats

This in vivo model evaluates the effect of this compound on glucose homeostasis.

-

Animal Model: Male Wistar rats are used for this study.

-

Fasting: Animals are fasted overnight (approximately 16 hours) with free access to water.

-

Compound Administration: Animals are administered vehicle, this compound, GLP-1(9-36), or a combination of this compound and GLP-1(9-36) via an appropriate route (e.g., oral gavage or intraperitoneal injection). A positive control group receives GLP-1(7-36).

-

Glucose Challenge: After a set pre-treatment period, a glucose bolus (e.g., 2 g/kg) is administered intraperitoneally or orally.

-

Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Glucose and Insulin Measurement: Blood glucose levels are measured immediately using a glucometer. Plasma is separated from the blood samples for subsequent measurement of insulin concentrations using an ELISA.

-

Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated. Statistical differences between treatment groups are analyzed using ANOVA.

Visualizations

Signaling Pathway of this compound in Pancreatic β-Cells

Caption: Signaling pathway of this compound in pancreatic β-cells.

Experimental Workflow for In Vitro cAMP Assay

Caption: Experimental workflow for the in vitro cAMP accumulation assay.

Logical Relationship of this compound's Glucose-Dependent Action

Caption: Logical relationship for this compound-mediated insulin secretion.

References

- 1. Structural insights into probe-dependent positive allosterism of the GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]

The "Molecular Glue" Mechanism of LSN3160440: A Structural and Functional Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LSN3160440 is a novel positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity. Unlike conventional agonists, this compound functions as a "molecular glue," stabilizing the interaction between the GLP-1R and its endogenous, proteolytically processed ligand, GLP-1(9-36).[1][2][3] This unique mechanism of action enhances the peptide's residual signaling activity, offering a promising therapeutic strategy. This guide provides a comprehensive overview of the structural and functional basis of this compound's activity, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and signaling pathways.

Structural Basis of this compound Activity

The groundbreaking insights into this compound's mechanism of action were revealed through cryo-electron microscopy (cryo-EM) of the GLP-1R in complex with Gs protein, GLP-1, and this compound.[1][4] This structural data demonstrated that this compound binds to a distinct allosteric site located on the extracellular side of the transmembrane (TM) helical bundle, specifically at the interface of TM1 and TM2.[1][4]

This strategic positioning allows this compound to act as a bridge, simultaneously interacting with both the GLP-1R and the bound GLP-1(9-36) peptide.[4] The 2,6-dichloro-3-methoxyl phenyl moiety of this compound establishes van der Waals contacts with the GLP-1 peptide, while its benzimidazole group forms van der Waals interactions and π-π stacking with key residues within the receptor's binding pocket.[4]

Site-directed mutagenesis studies have been instrumental in identifying the critical receptor residues for this compound binding and activity. The single mutations L142A and Y145A, as well as the triple mutant (L142A, Y145A, K202A), have been shown to significantly reduce or completely abolish the potentiating effect of this compound.[5]

Quantitative Analysis of this compound Activity

The modulatory effects of this compound on the GLP-1R have been quantified through various in vitro assays. The following tables summarize the key findings from competitive binding and cAMP accumulation assays.

Table 1: this compound Modulation of Ligand Binding Affinity at the GLP-1R

| Ligand | This compound Concentration | K_i (nM) (s.e.m.) |

| GLP-1(7-36) | 0 µM | 0.24 (0.02) |

| GLP-1(7-36) | 10 µM | 0.17 (0.01) |

| Oxyntomodulin (OXM) | 0 µM | 130 (10) |

| Oxyntomodulin (OXM) | 10 µM | 32 (3) |

| GLP-1(9-36) | 0 µM | 105 (9) |

| GLP-1(9-36) | 10 µM | 0.77 (0.02) |

Data from competitive displacement of [¹²⁵I]GLP-1(7-36)[3].

Table 2: Potentiation of GLP-1(9-36)-Induced cAMP Signaling by this compound

| This compound Concentration (µM) | GLP-1(9-36) EC_50 (nM) |

| 0 | ~1000 |

| 0.3 | ~100 |

| 1 | ~30 |

| 3 | ~10 |

| 10 | ~3 |

Representative data showing the leftward shift in the GLP-1(9-36) concentration-response curve in the presence of increasing concentrations of this compound[3].

Signaling Pathway and Experimental Workflows

The activity of this compound is intrinsically linked to the canonical GLP-1R signaling pathway. The following diagrams, generated using the DOT language, illustrate the signaling cascade and the experimental workflows used to characterize this compound.

Caption: GLP-1R signaling pathway activated by GLP-1(9-36) and potentiated by this compound.

Caption: Workflow for key in vitro pharmacology assays.

Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of ligands for the GLP-1R and to assess the allosteric modulation of this binding by this compound.

Materials:

-

Cell membranes from a stable cell line overexpressing human GLP-1R (e.g., CHO-K1 or HEK293).

-

Radioligand: [¹²⁵I]GLP-1(7-36).

-

Unlabeled competitor ligands: GLP-1(7-36), GLP-1(9-36), Oxyntomodulin.

-

This compound.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of cell membrane preparation (typically 5-20 µg of protein).

-

50 µL of [¹²⁵I]GLP-1(7-36) at a final concentration near its Kd.

-

50 µL of varying concentrations of the unlabeled competitor ligand.

-

50 µL of either vehicle (DMSO) or a fixed concentration of this compound.

-

Binding buffer to reach the final volume.

-

-

Incubation: Incubate the plate at room temperature (approximately 25°C) for 90-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters should be pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding.

-

Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Data Analysis:

-

Total binding is determined in the absence of any competitor.

-

Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled GLP-1(7-36).

-

Specific binding is calculated as Total binding - Non-specific binding.

-

Generate competition curves by plotting the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC₅₀ values using non-linear regression analysis.

-

Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay (HTRF)

Objective: To measure the potentiation of GLP-1(9-36)-induced cyclic AMP (cAMP) production by this compound.

Materials:

-

A cell line stably expressing the human GLP-1R (e.g., HEK293 or CHO-K1).

-

Cell culture medium and supplements.

-

GLP-1(9-36).

-

This compound.

-

Stimulation Buffer: Typically a serum-free medium containing a phosphodiesterase inhibitor such as 0.5 mM IBMX to prevent cAMP degradation.

-

HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (e.g., from Cisbio). This kit contains a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a lanthanide cryptate.

-

384-well white microplates.

-

An HTRF-compatible plate reader.

Procedure:

-

Cell Seeding: Seed the GLP-1R expressing cells into a 384-well white plate at an appropriate density and allow them to adhere overnight.

-

Cell Stimulation:

-

Aspirate the culture medium from the wells.

-

Add the stimulation buffer containing a fixed concentration of this compound (or vehicle) and varying concentrations of GLP-1(9-36).

-

Incubate the plate at 37°C for 30 minutes.

-

-

Cell Lysis and HTRF Reaction:

-

Add the HTRF lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP cryptate-labeled antibody to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark to allow for cell lysis and the competitive binding reaction to occur.

-

-

Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (typically 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

-

The HTRF ratio is inversely proportional to the amount of cAMP produced by the cells.

-

Generate concentration-response curves by plotting the HTRF ratio against the log concentration of GLP-1(9-36) for each concentration of this compound.

-

Determine the EC₅₀ values using non-linear regression analysis (four-parameter logistic fit).

-

Conclusion

This compound represents a paradigm shift in the modulation of GPCR activity. Its "molecular glue" mechanism, which stabilizes the active conformation of the GLP-1R in complex with its endogenous ligand GLP-1(9-36), has been elucidated through a combination of structural biology and detailed pharmacological characterization. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development, facilitating further investigation into this and other novel allosteric modulators. The unique mode of action of this compound opens new avenues for the design of therapeutics targeting GPCRs with enhanced specificity and efficacy.

References

- 1. Structural insights into probe-dependent positive allosterism of the GLP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes: LSN3160440 Experimental Protocol for cAMP Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSN3160440 is a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity. This compound acts as a "molecular glue," stabilizing the interaction between the inactive metabolite GLP-1(9-36) and the GLP-1R.[1][2][3] This stabilization converts GLP-1(9-36) from a weak partial agonist into a full agonist, leading to a significant increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] The measurement of intracellular cAMP is a robust method to quantify the activity of GLP-1R and the modulatory effects of compounds like this compound. This document provides a detailed protocol for a cAMP assay to characterize the activity of this compound.

Signaling Pathway

The activation of the GLP-1R by an agonist, or in this case, the combination of GLP-1(9-36) and the PAM this compound, initiates a downstream signaling cascade. The receptor is coupled to a stimulatory G protein (Gs). Upon activation, the Gαs subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA) and subsequent cellular responses, such as insulin secretion.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on the potency of GLP-1(9-36) in inducing cAMP production.

| Parameter | Value | Reference |

| This compound Concentration | 10 µM | [5] |

| GLP-1(9-36) EC50 (in the presence of this compound) | 3.1 nM | [5] |

| GLP-1(9-36) EC50 (in the presence of this compound) | 10 nM | [5] |

| Fold shift in GLP-1(9-36) potency | ~286-fold and ~86-fold | [5] |

| This compound pKb | 5.14 | [3] |

| This compound log α | 2.64 | [3] |

Experimental Protocol: HTRF cAMP Assay

This protocol is based on a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay format.

Materials and Reagents

-

Cell Line: HEK293 or CHO cells stably expressing human GLP-1R.

-

Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

This compound: Stock solution in DMSO.

-

GLP-1(9-36): Stock solution in a suitable buffer.

-

HTRF cAMP Assay Kit: (e.g., from Cisbio, PerkinElmer, or similar). This typically includes:

-

cAMP standard

-

d2-labeled cAMP

-

Anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate)

-

Lysis buffer

-

Stimulation buffer

-

-

384-well white microplates.

-

HTRF-compatible plate reader.

Experimental Workflow

Step-by-Step Methodology

-

Cell Preparation and Seeding:

-

Culture GLP-1R expressing cells to approximately 80-90% confluency.

-

On the day of the assay, detach cells using a non-enzymatic cell dissociation solution.

-

Resuspend cells in stimulation buffer to the desired density (e.g., 4,000 cells per 10 µL).

-

Dispense 10 µL of the cell suspension into each well of a 384-well white microplate.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound and GLP-1(9-36) in stimulation buffer at 2x the final desired concentration.

-

To determine the potentiating effect of this compound, add a fixed concentration of this compound with a dose-response curve of GLP-1(9-36).

-

Conversely, to determine the potency of this compound, use a fixed, sub-maximal concentration of GLP-1(9-36) (e.g., EC20) with a dose-response curve of this compound.

-

Add 10 µL of the compound dilutions to the wells containing the cells.

-

Include appropriate controls: cells with stimulation buffer only (basal), cells with a known GLP-1R agonist (positive control), and cells with GLP-1(9-36) alone.

-

-

Incubation:

-

Seal the plate and incubate for 30 minutes at room temperature.

-

-

Cell Lysis and HTRF Reagent Addition:

-

Prepare the HTRF lysis buffer containing the d2-labeled cAMP and the anti-cAMP cryptate-labeled antibody according to the manufacturer's instructions.

-

Add 20 µL of this lysis and detection mix to each well.

-

-

Second Incubation:

-

Seal the plate and incubate for 60 minutes at room temperature, protected from light.

-

-

HTRF Measurement:

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Generate a cAMP standard curve using the provided cAMP standards.

-

Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log of the agonist (GLP-1(9-36)) or modulator (this compound) concentration.

-

Fit the data to a four-parameter logistic equation to determine EC50 values.

-

Conclusion

This application note provides a comprehensive protocol for conducting a cAMP assay to evaluate the activity of this compound as a positive allosteric modulator of the GLP-1 receptor. The detailed methodology and data presentation guidelines are intended to assist researchers in the fields of pharmacology and drug development in accurately characterizing the effects of this and similar compounds on GLP-1R signaling.

References

- 1. GLP1R PAM virtual screen. This compound Analogs. [doctortarget.com]

- 2. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

Application Notes and Protocols for in vivo Formulation of LSN3160440 in Rodent Studies

These application notes provide detailed protocols for the in vivo formulation of LSN3160440, a positive allosteric modulator of the Glucagon-like peptide-1 receptor (GLP-1R), for rodent studies. The information is intended for researchers, scientists, and drug development professionals.

This compound acts as a "molecular glue," stabilizing the interaction between the inactive form of GLP-1, GLP-1(9-36), and the GLP-1R, thereby enhancing insulin secretion in a glucose-dependent manner.[1] Proper formulation is critical for evaluating its efficacy and pharmacokinetic profile in preclinical rodent models.

Mechanism of Action: GLP-1R Signaling Pathway

This compound functions as a positive allosteric modulator (PAM) of the GLP-1 receptor.[1][2][3] It binds to a site on the GLP-1R distinct from the orthosteric binding site for GLP-1.[1] Its unique mechanism involves stabilizing the binding of the inactive metabolite GLP-1(9-36) to the receptor, effectively converting it into a full agonist.[4][3] This leads to the activation of downstream signaling cascades, including G-protein-mediated pathways that result in cAMP accumulation and potentiation of glucose-dependent insulin secretion.[4][5]

Formulation Data for Rodent Studies

Due to the low aqueous solubility of this compound, specific formulations are required for in vivo administration. The following tables summarize common vehicle compositions that can be used as starting points for oral and parenteral routes in rodents. These are based on common formulations for poorly soluble compounds.[2]

Table 1: Parenteral Formulation (Injection)

| Component | Example Composition 1 | Example Composition 2 | Purpose |

| This compound | Target Concentration (e.g., 1 mg/mL) | Target Concentration (e.g., 2.5 mg/mL) | Active Pharmaceutical Ingredient |

| DMSO | 10% | 10% | Solubilizing Agent |

| PEG300 | 40% | - | Co-solvent |

| Tween 80 | 5% | - | Surfactant/Emulsifier |

| ddH₂O or Saline | 45% | - | Diluent |

| Corn Oil | - | 90% | Vehicle for lipophilic compounds |

Table 2: Oral Formulation (Gavage)

| Component | Example Composition 1 (Suspension) | Example Composition 2 (Solution) | Purpose |

| This compound | Target Concentration (e.g., 5 mg/mL) | Target Concentration (e.g., 10 mg/mL) | Active Pharmaceutical Ingredient |

| 0.5% CMC-Na in ddH₂O | 100% | - | Suspending Agent |

| PEG400 | - | 100% | Solubilizing Agent |

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing and administering this compound formulations to rodents.

Protocol 1: Preparation of Parenteral Formulation (DMSO/PEG300/Tween 80/ddH₂O)

This protocol describes the preparation of a solvent-based formulation suitable for intravenous or intraperitoneal injection.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile double-distilled water (ddH₂O) or saline

-

Sterile vials and syringes

Procedure:

-

Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Add Co-solvent: In a sterile vial, add the required volume of PEG300.

-

Combine and Mix: Add the this compound/DMSO stock solution to the PEG300. Vortex thoroughly until the solution is clear.

-

Add Surfactant: Add the required volume of Tween 80 and vortex again to ensure a homogenous mixture.

-

Final Dilution: Slowly add the ddH₂O or saline to the mixture while vortexing to reach the final desired volume and concentration.

-

Final Check: The final formulation should be a clear solution. Prepare fresh daily for optimal results.

Protocol 2: Preparation of Oral Suspension (0.5% CMC-Na)

This protocol is suitable for administering this compound as a suspension via oral gavage.

Materials:

-

This compound powder

-

Carboxymethylcellulose sodium (CMC-Na)

-

Sterile double-distilled water (ddH₂O)

-

Sterile containers and stir plate

Procedure:

-

Prepare Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in ddH₂O. This can be done by slowly adding 0.5 g of CMC-Na to 100 mL of ddH₂O while stirring continuously with a magnetic stir bar until fully dissolved. This may take several hours.

-

Weigh Compound: Weigh the required amount of this compound powder.

-

Create Suspension: Add the this compound powder to the prepared 0.5% CMC-Na vehicle.

-

Homogenize: Stir the mixture continuously to ensure a uniform suspension. Sonication may be used to aid in creating a fine, homogenous suspension.

-

Administration: Keep the suspension stirring during dosing to prevent settling and ensure consistent dosage administration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo rodent study evaluating this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Molecular Glues | 2765539-59-9 | Invivochem [invivochem.com]

- 3. researchgate.net [researchgate.net]

- 4. GLP1R PAM virtual screen. This compound Analogs. [doctortarget.com]

- 5. Non‐peptide agonists and positive allosteric modulators of glucagon‐like peptide‐1 receptors: Alternative approaches for treatment of Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying GLP-1R Signaling Pathways with LSN3160440

For Researchers, Scientists, and Drug Development Professionals

Introduction

LSN3160440 is a novel positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity.[1][2] Unlike orthosteric agonists, this compound acts as a "molecular glue," stabilizing the interaction between the GLP-1R and its inactive metabolite, GLP-1(9-36).[3][4] This unique mechanism of action transforms the otherwise inactive endogenous peptide into a full agonist, offering a sophisticated tool to probe the intricacies of GLP-1R signaling. These application notes provide detailed protocols for utilizing this compound to investigate key downstream signaling pathways: G-protein-mediated cAMP production, β-arrestin recruitment, and ERK1/2 phosphorylation.

Mechanism of Action

This compound binds to a distinct allosteric site on the GLP-1R, enhancing the binding affinity and efficacy of GLP-1(9-36).[5] This potentiating effect is highly specific to GLP-1(9-36) and is not observed with the full agonist GLP-1(7-36) or other GLP-1R agonists like oxyntomodulin.[5] Structurally, this compound wedges itself at the interface of the first and second transmembrane helices (TM1 and TM2) of the receptor, facilitating a stable ternary complex of GLP-1R/GLP-1(9-36)/LSN3160440.[4][6] This stabilization is crucial for receptor activation and subsequent downstream signaling.

Data Presentation: In Vitro Pharmacology of this compound

The following tables summarize the quantitative data on the effects of this compound on GLP-1R signaling pathways.

Table 1: cAMP Accumulation Assay

| Ligand | This compound Concentration | EC50 | Emax (% of GLP-1(7-36)) | Fold Potency Shift |

| GLP-1(9-36) | 0 µM | >1 µM | ~3% | - |

| GLP-1(9-36) | 1 µM | Undisclosed | ~100% | ~1500 |

Data is compiled from multiple sources indicating a significant potentiation of GLP-1(9-36) activity.[3][6][7][8]

Table 2: β-Arrestin Recruitment Assay (Predicted Profile)